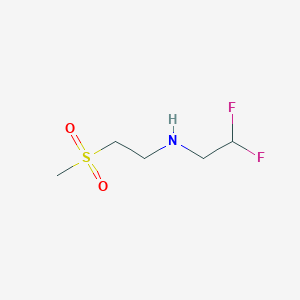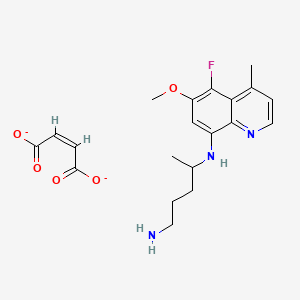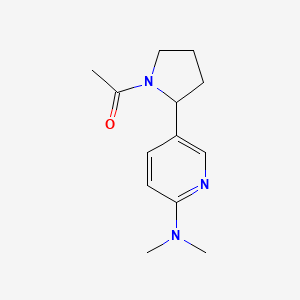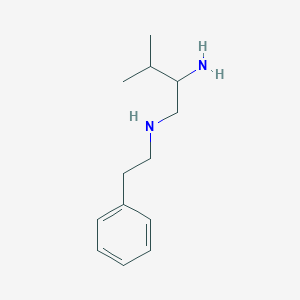
5-(2-Cyclopentylethyl)-1,2-oxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Ciclopentiletílico)-1,2-oxazol-3-amina es un compuesto químico que pertenece a la clase de los oxazoles. Los oxazoles son compuestos heterocíclicos de cinco miembros que contienen un átomo de oxígeno y uno de nitrógeno. Este compuesto en particular se caracteriza por la presencia de un grupo ciclopentilo unido a la cadena etil, que está a su vez conectado al anillo de oxazol. La estructura única de 5-(2-Ciclopentiletílico)-1,2-oxazol-3-amina lo convierte en un tema interesante para diversas aplicaciones de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(2-Ciclopentiletílico)-1,2-oxazol-3-amina generalmente implica la ciclización de precursores apropiados en condiciones controladas. Un método común es la reacción de 2-ciclopentiletanamina con un precursor de oxazol adecuado. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y catalizadores como carbonato de potasio para facilitar el proceso de ciclización .
Métodos de producción industrial
La producción industrial de 5-(2-Ciclopentiletílico)-1,2-oxazol-3-amina puede implicar la síntesis a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de las condiciones de reacción, como la temperatura y la presión, asegurando un alto rendimiento y pureza del producto final. El uso de sistemas automatizados también ayuda a escalar el proceso de producción de manera eficiente .
Análisis De Reacciones Químicas
Tipos de reacciones
5-(2-Ciclopentiletílico)-1,2-oxazol-3-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como la azida de sodio en presencia de un solvente adecuado.
Principales productos formados
Oxidación: Formación de derivados de oxazol con cadenas laterales oxidadas.
Reducción: Formación de derivados de amina reducidos.
Sustitución: Formación de derivados de oxazol sustituidos.
Aplicaciones Científicas De Investigación
5-(2-Ciclopentiletílico)-1,2-oxazol-3-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente por sus propiedades antifúngicas contra especies de Candida.
Industria: Se utiliza en la síntesis de varios productos químicos y materiales industriales.
Mecanismo De Acción
El mecanismo de acción de 5-(2-Ciclopentiletílico)-1,2-oxazol-3-amina implica su interacción con objetivos moleculares específicos. En sistemas biológicos, puede inhibir el crecimiento de patógenos al interferir con sus vías metabólicas. La estructura del compuesto le permite unirse a enzimas o receptores, interrumpiendo su función normal y provocando la inhibición del crecimiento microbiano.
Comparación Con Compuestos Similares
Compuestos similares
2-(2-Ciclopentiletílico)-1,3,4-oxadiazol: Estructura similar pero con un anillo de oxadiazol.
5-(2-Ciclopentiletílico)-3-(4-nitrofenil)-1,2,4-oxadiazol: Contiene un grupo nitrofenilo y un anillo de oxadiazol.
Singularidad
5-(2-Ciclopentiletílico)-1,2-oxazol-3-amina es único debido a su estructura específica del anillo de oxazol y la presencia de un grupo ciclopentilo. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
5-(2-cyclopentylethyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C10H16N2O/c11-10-7-9(13-12-10)6-5-8-3-1-2-4-8/h7-8H,1-6H2,(H2,11,12) |
Clave InChI |
GOTGLKALNBZXDZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CCC2=CC(=NO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B11821133.png)


![N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride](/img/structure/B11821155.png)

![N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B11821161.png)



![N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine](/img/structure/B11821190.png)
amine](/img/structure/B11821205.png)
![rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B11821206.png)


